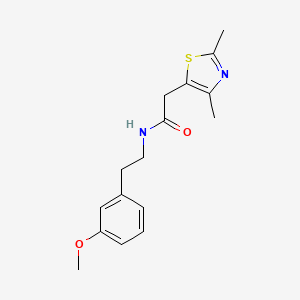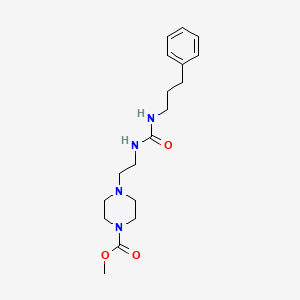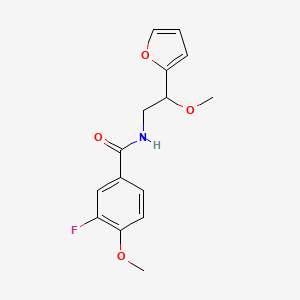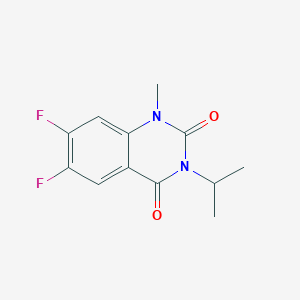
2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used reagent for the measurement of cell viability, proliferation, and cytotoxicity in vitro. MTT is a water-soluble compound that can easily penetrate cell membranes and be reduced by mitochondrial dehydrogenases to form a purple formazan product.
Aplicaciones Científicas De Investigación
Anticancer Activities
The research on derivatives of acetamide compounds, such as 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, has shown significant advancements in anticancer applications. A study by Duran and Demirayak (2012) synthesized derivatives of this compound and tested their anticancer activities against various human tumor cell lines. They found that some of these compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the potential of these derivatives in cancer treatment (Duran & Demirayak, 2012).
Antipsychotic Potential
Research into the antipsychotic properties of related acetamide derivatives has been conducted. For instance, Wise et al. (1987) studied compounds similar in structure and found one that exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents (Wise et al., 1987).
Herbicide Function
Chloroacetamides, which are structurally related to this compound, have been used as herbicides. Weisshaar and Böger (1989) discussed the use of chloroacetamide herbicides like alachlor and metazachlor for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Radioligand Imaging
Dollé et al. (2008) reported on the synthesis of radioligands from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein with positron emission tomography (PET). These compounds, including derivatives of acetamide, demonstrate the importance of these structures in advanced imaging techniques (Dollé et al., 2008).
Photodynamic Therapy
Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those related to acetamide structures, showed promising results for photodynamic therapy applications in cancer treatment. These derivatives exhibited good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II photosensitizers used in treating cancer (Pişkin, Canpolat & Öztürk, 2020).
Hypoglycemic Activity
Nikaljea, Choudharia, and Une (2012) synthesized novel acetamide derivatives and evaluated their hypoglycemic activity. These derivatives showed significant activity, highlighting the potential for acetamide structures in developing new treatments for diabetes (Nikaljea, Choudharia & Une, 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the mitochondria in cells. The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell .
Mode of Action
The compound, also known as MTT, is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . This conversion is facilitated by the mitochondrial dehydrogenase enzymes present in viable cells .
Biochemical Pathways
The biochemical pathway involved is the cellular respiration pathway, specifically the electron transport chain located in the mitochondria . The reduction of MTT to formazan is an indicator of the mitochondrial activity, which is a measure of cell viability .
Pharmacokinetics
The pharmacokinetics of MTT is largely dependent on its solubility. MTT is water-soluble and is converted into insoluble formazan in the cell . The formazan is then solubilized, and its concentration determined by optical density . The solubility of MTT and formazan can impact the bioavailability of the compound.
Result of Action
The result of the action of MTT is the formation of purple formazan crystals in viable cells . The amount of formazan produced is directly proportional to the number of viable cells . Therefore, the intensity of the purple color, measured using a spectrophotometer, provides a quantitative measure of cell viability .
Action Environment
The action of MTT can be influenced by various environmental factors. For instance, the temperature and pH can affect the activity of the mitochondrial dehydrogenase enzymes, thereby influencing the reduction of MTT to formazan . Furthermore, light exposure can degrade MTT, affecting its stability and efficacy . Therefore, it is recommended to store MTT in a dark environment at room temperature .
Propiedades
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-8-7-13-5-4-6-14(9-13)20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUQGDXQOZUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)


![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)



![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)
